Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate
Overview
Description
Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate: is an organic compound with the molecular formula C₁₀H₁₂O₄ It is a derivative of benzoic acid and is characterized by the presence of hydroxyl, methoxy, and nitro functional groups on the benzene ring
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the esterification of 4-hydroxy-3-methoxy-5-nitrobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Industrial Production Methods: On an industrial scale, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the reaction rate and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amines.
Substitution: The hydroxyl and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Typical reducing agents include iron (Fe) and hydrogen (H₂) in the presence of a catalyst.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) and strong bases (NaOH) are used in substitution reactions.
Major Products Formed:
Oxidation: 4-Hydroxy-3-methoxy-5-nitrobenzoic acid
Reduction: 4-Hydroxy-3-methoxy-5-aminobenzoate
Substitution: Various halogenated derivatives
Scientific Research Applications
Chemistry: Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties. It may be used in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore the use of this compound in medicinal chemistry. Its derivatives may have applications in the treatment of various diseases due to their biological activity.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interfere with bacterial cell wall synthesis or disrupt metabolic pathways. The molecular targets and pathways involved are typically identified through biochemical and pharmacological studies.
Comparison with Similar Compounds
Ethyl 3-nitrobenzoate: Similar structure but lacks the hydroxyl and methoxy groups.
Ethyl 4-hydroxybenzoate (ethyl paraben): Similar hydroxyl group but lacks the nitro and methoxy groups.
Ethyl 3-methoxybenzoate: Similar methoxy group but lacks the hydroxyl and nitro groups.
Uniqueness: Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate is unique due to the combination of hydroxyl, methoxy, and nitro groups on the benzene ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO6/c1-3-17-10(13)6-4-7(11(14)15)9(12)8(5-6)16-2/h4-5,12H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IANOLSCYJOAKSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)OC)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657878 | |
Record name | Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64095-07-4 | |
Record name | Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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